Pasiniazid - 2066-89-9

Pasiniazid

Catalog Number: EVT-278879
CAS Number: 2066-89-9
Molecular Formula: C13H14N4O4
Molecular Weight: 290.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pasiniazid (Isoniazid p-aminosalicylate) is a chemical compound synthesized from Isoniazid and 4-Aminosalicylic acid. [] It functions as a prodrug, metabolizing into its active components within the body. This characteristic makes it valuable in scientific research, particularly in studying tuberculosis treatment. [] Notably, Pasiniazid exhibits effectiveness against multi-drug resistant tuberculosis (MDR-TB). [, , , , , , , , , , , , , ]

Applications
  • Evaluating efficacy against MDR-TB: Numerous studies highlight Pasiniazid's effectiveness in treating MDR-TB, often in combination with other anti-tuberculosis drugs. [, , , , , , , , , , , , , ]
  • Determining drug resistance profiles: Research utilizes Pasiniazid to analyze drug resistance in Mycobacterium tuberculosis strains, comparing its efficacy to other drugs like Isoniazid. [, , , , ]
  • Assessing synergistic effects: Studies investigate the synergistic potential of Pasiniazid when combined with other anti-tuberculosis drugs, analyzing its contribution to enhanced treatment outcomes. [, , , ]
  • Developing new drug delivery systems: Research explores incorporating Pasiniazid into innovative drug delivery systems, such as gels for targeted delivery via bronchoscopic intervention therapy. [, ]
  • Analyzing its effect on immune response: Studies examine the impact of Pasiniazid on the immune response to tuberculosis infection, particularly its influence on cytokine levels. []

Isoniazid

  • Compound Description: Isoniazid is a first-line antituberculosis drug that inhibits the synthesis of mycolic acid, a key component of the mycobacterial cell wall. [] It is often used in combination with other drugs to treat active tuberculosis and prevent latent tuberculosis infection.

Para-Aminosalicylic Acid (PAS)

  • Compound Description: Para-aminosalicylic acid (PAS) is a bacteriostatic drug that inhibits the growth of Mycobacterium tuberculosis. [, ] It is primarily used in combination with other antituberculosis drugs, often as part of second-line treatment regimens. []
  • Relevance: PAS is a structural component of Pasiniazid. [, ] Combining isoniazid and PAS within Pasiniazid may offer advantages against some drug-resistant Mycobacterium tuberculosis strains compared to using either drug alone. [, ]

Rifampicin

  • Compound Description: Rifampicin is a bactericidal antibiotic that inhibits bacterial DNA-dependent RNA polymerase. [] It is a crucial first-line drug for treating active tuberculosis and preventing latent tuberculosis infection. [, , ]
  • Relevance: While not structurally related to Pasiniazid, Rifampicin is frequently mentioned alongside Pasiniazid in the context of treating multi-drug resistant tuberculosis (MDR-TB). [, , , , , ] Research often compares regimens containing Pasiniazid to those with Rifampicin for effectiveness in managing MDR-TB. [, ]

Rifapentine

  • Compound Description: Rifapentine, similar to Rifampicin, is a rifamycin-class antibiotic inhibiting bacterial DNA-dependent RNA polymerase. [, ] It's used to treat active tuberculosis and latent tuberculosis infection, often in combination therapy. [, , ]
  • Relevance: Rifapentine, although structurally similar to Rifampicin but not Pasiniazid, is frequently compared alongside Pasiniazid in studies focusing on multi-drug resistant tuberculosis (MDR-TB). [, , ] These studies analyze the effectiveness of regimens incorporating either Rifapentine or Pasiniazid for managing MDR-TB. [, ]

Levofloxacin

  • Compound Description: Levofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV. [, , ] It is often used in combination regimens to treat multidrug-resistant tuberculosis (MDR-TB). [, , , , ]
  • Relevance: Levofloxacin is frequently mentioned alongside Pasiniazid in MDR-TB treatment regimens. [, , , , ] Studies investigate their combined efficacy against MDR-TB, often comparing regimens with these two drugs to alternative treatment options. [, , , ]

Other Related Compounds

  • Streptomycin [, , , , , ]: An aminoglycoside antibiotic inhibiting bacterial protein synthesis.
  • Ethambutol [, , , , , , ]: Inhibits arabinosyl transferases involved in mycobacterial cell wall synthesis.
  • Pyrazinamide [, , , , , , , , ]: Mechanism not fully understood, but likely disrupts mycobacterial membrane metabolism.
  • Capreomycin [, , , , ]: A cyclic peptide antibiotic that inhibits bacterial protein synthesis.
  • Prothionamide [, , , , , , , ]: A prodrug activated within mycobacteria, inhibiting mycolic acid synthesis.
  • Amikacin [, , , , , ]: An aminoglycoside antibiotic, similar to streptomycin, targeting bacterial protein synthesis.
  • Moxifloxacin [, , , , ]: A fluoroquinolone antibiotic, like levofloxacin, interfering with bacterial DNA replication.
  • Clarithromycin [, , ]: A macrolide antibiotic that inhibits bacterial protein synthesis.

Properties

CAS Number

2066-89-9

Product Name

Pasiniazid

IUPAC Name

4-amino-2-hydroxybenzoic acid;pyridine-4-carbohydrazide

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C7H7NO3.C6H7N3O/c8-4-1-2-5(7(10)11)6(9)3-4;7-9-6(10)5-1-3-8-4-2-5/h1-3,9H,8H2,(H,10,11);1-4H,7H2,(H,9,10)

InChI Key

RKPHTRVPGYGVQD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)O)C(=O)O.C1=CN=CC=C1C(=O)NN

Solubility

Soluble in DMSO

Synonyms

Fintosid
isoniazide 4-aminosalicylate
pasiniazide

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)O.C1=CN=CC=C1C(=O)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.